molecular formula C15H18O2 B13946899 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid CAS No. 824425-10-7

2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B13946899
CAS No.: 824425-10-7
M. Wt: 230.30 g/mol
InChI Key: MVYHJMRKEKEIRP-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound with a unique cyclopropene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-phenyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the cyclopropene ring.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclopropenes, cyclopropanes, and functionalized aromatic compounds.

Scientific Research Applications

2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
  • 3-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
  • 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid

Uniqueness

2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties. Its butyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.

Properties

CAS No.

824425-10-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c1-3-4-10-13-11(2)15(13,14(16)17)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17)

InChI Key

MVYHJMRKEKEIRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C1(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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